molecular formula C11H17N3 B3024178 1-(2-(Pyridin-2-yl)ethyl)piperazine CAS No. 53345-15-6

1-(2-(Pyridin-2-yl)ethyl)piperazine

Cat. No.: B3024178
CAS No.: 53345-15-6
M. Wt: 191.27 g/mol
InChI Key: NJUNCRDVGUBYCB-UHFFFAOYSA-N
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Description

1-(2-(Pyridin-2-yl)ethyl)piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUNCRDVGUBYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213160
Record name Piperazine, 2-pyridylethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63732-26-3, 53345-15-6
Record name Piperazine, 2-pyridylethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 2-pyridylethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53345-15-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of piperazine: 2HCl:H2O (241 g, 1332 mmol) in water (245 mL) was heated at 60-70° C. Vinyl pyridine (38.0 g, 333 mmol) was slowly added during of 45-60 min at 60-70° C. Heating was continued for 45-60 min at 60-70° C. The reaction mixture was cooled to 20-25° C. The pH was slowly adjusted to 8.0-8.5 with a solution of aqueous sodium hydroxide (40.0% w/w) during 45-60 min at 20-30° C. The reaction mixture was washed with toluene (2×175 mL). The aqueous layer was slowly adjusted to pH 12.0-12.5 with a solution of aqueous NaOH (40.0% w/w) during 45-60 min at 20-30° C. and again washed with toluene (175 mL). The aqueous layer was extracted with n-butanol (2×210 mL). n-Butanol was removed under reduced pressure until the residual volume reached 100 mL. n-Butanol was swapped completely with xylene (2×210 mL) until the residual volume reached 100 mL. Xylene (35 mL) was added at 75-85° C. and then cooled to 20-25° C. The reaction solution was maintained for 1.0 h at 20-25° C. and then filtered through celite and the celite washed with xylene (35 mL). The combined xylene solution was used in the next step without isolation of the product.
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245 mL
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241 g
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38 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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